Trifenileni
Triphenylenes are a class of polycyclic aromatic hydrocarbons (PAHs) with a unique planar structure consisting of three phenyl rings fused in a linear manner. These compounds exhibit diverse chemical properties and structural variations, making them interesting subjects for both research and industrial applications.
Structurally, triphenylene derivatives possess conjugated π-electron systems that allow for enhanced stability and potential electronic or optical functionalities. Due to their rigid and planar nature, these molecules are often used in the synthesis of various organic materials, including dyes, polymers, and pharmaceuticals. Their ability to form stable complexes with transition metals also makes them valuable in catalysis and coordination chemistry.
In the field of organic electronics, triphenylenes have shown promise as potential building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics due to their high electron mobility and fluorescence properties. Moreover, they are explored in molecular sensing applications owing to their selective interaction with specific analytes.
Overall, the versatility of triphenylenes stems from their unique structural features, which enable a wide range of functionalities across different scientific domains.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
Dibenzog,pchrysene | 191-68-4 | C26H16 |
![]() |
Fullerite | 131159-39-2 | C60 |
![]() |
Dibenzo[c,p]chrysene | 196-52-1 | C26H16 |
![]() |
Dibenzoa,canthracene | 215-58-7 | C22H14 |
![]() |
Anthra[2,3-j]heptaphene | 214-77-7 | C42H24 |
![]() |
5,6,11,12,17,18-Trinaphthylenehexone,2-(5,8-dihydro-4-hydroxy-2-methyl-5,8-dioxo-1-naphthalenyl)-1,?,?-trihydroxy-3,?,?-trimethyl-(9CI) | 61762-80-9 | C44H24O12 |
![]() |
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | 70351-86-9 | C54H84O6 |
![]() |
Bis-PCBM (mixture of isomers) | 1048679-01-1 | C84H28O4 |
![]() |
HTTP | 100077-38-1 | C18H12S6 |
![]() |
trinaphthylene | 196-62-3 | C30H18 |
Letteratura correlata
-
1. Book reviews
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Fornitori consigliati
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati